3-(3-Chloro-2-fluoro-phenoxy)propanenitrile
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Overview
Description
3-(3-Chloro-2-fluoro-phenoxy)propanenitrile is a fluorinated organic compound with the molecular formula C9H6ClFNO. It is known for its unique reactivity and selectivity, making it a valuable asset for various demanding applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-fluoro-phenoxy)propanenitrile typically involves the reaction of 3-chloro-2-fluorophenol with acrylonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced reactors and automation can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-fluoro-phenoxy)propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3-(3-Chloro-2-fluoro-phenoxy)propanenitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-fluoro-phenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorine and chlorine atoms contribute to its reactivity, allowing it to form stable bonds with various substrates. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-2-fluorophenoxy)propanenitrile: This compound has a similar structure but with the chlorine atom positioned differently on the phenyl ring.
3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile: This compound has a methoxy group instead of a chlorine atom, affecting its reactivity and applications.
Uniqueness
3-(3-Chloro-2-fluoro-phenoxy)propanenitrile is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and selectivity. This makes it particularly valuable in applications requiring precise chemical modifications .
Properties
IUPAC Name |
3-(3-chloro-2-fluorophenoxy)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c10-7-3-1-4-8(9(7)11)13-6-2-5-12/h1,3-4H,2,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEJJHMKDPQDEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)OCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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